molecular formula C21H34N6O2S B2387313 1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione CAS No. 307341-99-7

1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B2387313
CAS No.: 307341-99-7
M. Wt: 434.6
InChI Key: WANOJOOLSJJRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione is a benzimidazole-thione derivative featuring dual (4-(2-hydroxyethyl)piperazinyl)methyl substituents at the 1- and 3-positions of the benzimidazole core. The benzimidazole-thione scaffold is a pharmacophore known for its biological activity, including antimicrobial, antitumor, and enzyme-inhibitory properties . The hydroxyethyl-piperazine moieties likely enhance solubility and modulate receptor-binding interactions, making this compound a candidate for therapeutic applications.

Key structural features include:

  • Benzimidazole-thione core: Exists predominantly in the thione tautomeric form, as confirmed by NMR and X-ray crystallography in related compounds .

Properties

IUPAC Name

1,3-bis[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N6O2S/c28-15-13-22-5-9-24(10-6-22)17-26-19-3-1-2-4-20(19)27(21(26)30)18-25-11-7-23(8-12-25)14-16-29/h1-4,28-29H,5-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANOJOOLSJJRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CN2C3=CC=CC=C3N(C2=S)CN4CCN(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione is a compound that belongs to the class of benzimidazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. The structure of this compound includes a benzimidazole moiety, known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

  • Molecular Formula : C21H34N6O2S
  • Molecular Weight : 434.6 g/mol
  • Purity : Typically 95% .

The specific biological targets of this compound are not yet fully elucidated. However, it is hypothesized that its activity may be linked to the piperazine component, which is known to interact with various biological targets. Piperazine derivatives have been shown to influence multiple biochemical pathways, leading to a range of pharmacological effects .

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that benzimidazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi .

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives against common pathogens. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics:

  • Compound A : MIC = 50 μg/ml against S. typhi
  • Compound B : MIC = 250 μg/ml against C. albicans .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. The benzimidazole nucleus has been associated with the inhibition of cancer cell proliferation in various in vitro studies. Compounds similar to this compound have shown promise in targeting cancer pathways .

Table: Summary of Biological Activities

Activity TypeReference CompoundMIC (μg/ml)Target Pathogen/Cell Type
AntibacterialCompound A50S. typhi
AntifungalCompound B250C. albicans
AnticancerVariousN/ACancer cell lines

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione can act on various receptors and enzymes, potentially leading to applications in:

  • Antimicrobial Activity : Some studies have shown that piperazine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Antiviral and Antimycobacterial Agents : The compound's structural characteristics suggest potential effectiveness against viral and mycobacterial infections .

Cancer Research

The benzimidazole moiety has been linked to anticancer activity in various studies. Compounds containing this structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific application of this compound in cancer therapy is an area of ongoing research.

Neuropharmacology

Given the presence of the piperazine ring, which is known for its role in central nervous system activity, this compound may be explored for neuropharmacological applications. It could potentially be developed into treatments for conditions such as anxiety or depression by modulating neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeCompound SimilarityReference
AntimicrobialPiperazine derivatives
AntiviralBenzimidazole derivatives
AnticancerBenzimidazole derivativesOngoing research
NeuropharmacologicalPiperazine derivativesPotential applications

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various piperazine derivatives, compounds structurally related to this compound exhibited significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing promising results that warrant further investigation into their clinical applicability .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : The hydroxyethyl-piperazine groups in the target compound contrast with hydrophobic substituents (e.g., trifluoromethylphenyl in ), which may alter solubility and target selectivity.
  • Synthetic Challenges : Alkylation of benzimidazole-thione often leads to cyclization (e.g., Compound 9 ), necessitating precise reaction conditions for bis-alkylation.
Key Observations:
  • Enzyme Inhibition : Benzimidazole-thiones are potent enzyme inhibitors (e.g., urease , tyrosinase ), suggesting the target compound may share similar mechanisms.
  • Antitumor Potential: Piperazine-linked derivatives () show activity against cancer cells, likely due to metal coordination or receptor modulation.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxyethyl groups in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., ).
  • Metabolic Stability : Piperazine moieties are often metabolized via oxidation, but hydroxyethyl groups could reduce susceptibility compared to ethyl-linked analogs .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can alkylation vs. cyclization pathways be controlled?

The compound can be synthesized via alkylation of 1H-benzo[d]imidazole-2(3H)-thione with dibromopropane in ethanol using triethylamine as a base. However, intramolecular cyclization may occur instead of intermolecular alkylation, leading to a thiazino-benzimidazole derivative (as observed in Scheme 5 of ). To favor alkylation over cyclization, reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) must be optimized. For example, using a less polar solvent or slower addition of reagents might reduce cyclization tendencies .

Q. How is the compound’s structure confirmed using spectroscopic and crystallographic methods?

Key characterization steps include:

  • 1H-NMR : Signals at δ 3.25 ppm (methylene adjacent to sulfur) and δ 4.18 ppm (methylene adjacent to nitrogen) confirm alkylation. Disappearance of the NH peak (δ ~12 ppm) indicates successful substitution .
  • X-ray crystallography : Reveals conformational details, such as an envelope conformation with one methylene group out of the benzimidazole plane, which minimizes steric strain (Figure 2 in ) .

Q. What are the common side reactions during synthesis, and how are they mitigated?

Competing cyclization (e.g., forming 3,4-dihydro-2H-thiazino derivatives) is a major side reaction. This occurs when the nitrogen atom of the same benzimidazole ring reacts intramolecularly instead of cross-linking with another ring. Using bulky bases or lower temperatures may suppress cyclization .

Q. What steps ensure purity and identity validation via elemental analysis and mass spectrometry?

  • Elemental analysis : Match calculated vs. observed C, H, N, and S percentages (e.g., C: 58.15% calculated vs. 58.19% observed in ).
  • ESI-MS : Confirm molecular ion peaks (e.g., m/z 558 [M+H]+ for a related compound in ). Deviations >0.3% require re-purification .

Advanced Research Questions

Q. How do computational models predict the compound’s interactions with biological targets?

Molecular docking and density functional theory (DFT) can model interactions with receptors like histamine H1/H4 or enzymes. For example, piperazine and benzimidazole moieties may engage in hydrogen bonding with active sites, as seen in similar compounds (). Computational tools like AutoDock or Schrödinger Suite are recommended for binding affinity simulations .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from dynamic conformational changes or impurities. Strategies include:

  • Variable-temperature NMR : To identify conformational flexibility.
  • 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations.
  • Comparative crystallography : Cross-validate with X-ray data (as in ) .

Q. How does the compound’s envelope conformation impact reactivity and bioactivity?

The envelope conformation (observed via X-ray in ) reduces steric hindrance, enhancing stability and potentially modulating receptor binding. For instance, the out-of-plane methylene group may influence π-π stacking or hydrogen-bonding interactions in biological systems .

Q. What experimental parameters critically influence synthesis yield and purity?

  • Solvent : Ethanol favors cyclization; switching to DMF or THF may improve alkylation yield.
  • Temperature : Lower temperatures (<60°C) reduce side reactions.
  • Catalyst : Triethylamine is standard, but DBU (a stronger base) may enhance reactivity for stubborn substitutions .

Q. How does solubility/stability affect pharmacological assay applicability?

The hydrochloride salt form (common in piperazine derivatives) improves aqueous solubility. Stability studies (e.g., HPLC under accelerated conditions) should assess degradation in buffers or serum. For instance, highlights diphenylmethylpiperazine derivatives with enhanced bioavailability due to optimized solubility .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scaling up reactions involving multiple heterocycles risks:

  • Racemization : Chiral centers (if present) may require asymmetric synthesis or chiral catalysts.
  • Purity control : Use preparative HPLC or recrystallization for large batches.
  • Reaction homogeneity : Ensure efficient stirring and controlled reagent addition to prevent localized overheating .

Methodological Notes

  • Contradiction Analysis : shows alkylation can lead to unintended cyclization, necessitating rigorous reaction monitoring (TLC/HPLC) to isolate the desired product.
  • Data Validation : Cross-reference NMR with IR (C=S stretch ~1250 cm⁻¹) and MS for molecular weight confirmation.
  • Biological Assays : Use receptor-binding assays (e.g., radioligand displacement) and cell-based models (e.g., HEK293 cells expressing target receptors) to evaluate activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.